4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile
Description
Properties
Molecular Formula |
C13H10FN3 |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2 |
InChI Key |
USUZGMWDZDXMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically starts from appropriately substituted benzyl derivatives and involves the construction of the pyrroloimidazole ring system followed by coupling with the 3-fluorobenzonitrile moiety. A key intermediate is often a protected imidazole derivative that undergoes nucleophilic substitution and deprotection steps.
Example synthesis steps (adapted from patent US10709691B2 and related research):
Step 1: Preparation of 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazole derivative by reaction of imidazole with 2-(tert-butyldimethylsilyloxy)ethyl halides in acetonitrile and dichloromethane at room temperature for 48 hours.
Step 2: Coupling of this intermediate with 4-(bromomethyl)-3-fluorobenzonitrile under basic conditions to form 4-((5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile.
Step 3: Deprotection of the silyl ether group using acidic or fluoride ion sources to yield the free hydroxyethyl intermediate.
Step 4: Cyclization under controlled conditions to form the fused pyrrolo[1,2-c]imidazole ring system.
Step 5: Final purification by flash column chromatography or crystallization to afford the target compound.
Reaction Conditions and Reagents
- Solvents: Acetonitrile (MeCN), dichloromethane (DCM), tetrahydrofuran (THF), methanol (MeOH)
- Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) for deprotonation and cyclization steps
- Temperature: Room temperature to -78 °C for sensitive steps
- Purification: Flash chromatography using ethyl acetate/hexane gradients
Pharmaceutical Formulation and Processability
Solid Dosage Form Preparation
The compound is often prepared as its phosphate salt to improve stability and bioavailability. However, the phosphate salt form exhibits poor flowability and a strong tendency to aggregate, which complicates pharmaceutical processing.
Process Optimization
To address these challenges, the following excipients and process steps are employed:
| Component | Role | Typical Concentration (% w/w) |
|---|---|---|
| This compound (monophosphate salt) | Active pharmaceutical ingredient (API) | 5–15% (calculated on free base) |
| Microcrystalline cellulose | Binder and filler | 70–90% (typically ~80%) |
| Colloidal silicon dioxide | Glidant to improve flow | 0.1–5% (typically ~0.5%) |
The manufacturing process includes:
- Dry granulation of the drug substance with microcrystalline cellulose to improve compressibility.
- Blending with colloidal silicon dioxide to prevent tablet capping and improve flow.
- Compression into tablets followed by film coating for stability and controlled release.
Process Steps Summary
- Dry Granulation: To transform the cohesive drug substance into a pharmaceutically processable material.
- Sizing and Blending: Homogeneous mixing with excipients.
- Tabletting: Compression into tablets using standard tablet presses.
- Coating: Application of aqueous film coating in a perforated coating pan.
Detailed Research Findings and Data
Yield and Purity
- The coupling step yields approximately 50% of the protected intermediate.
- Final yields after cyclization and purification vary but typically range between 40–60%.
- Purity of the final compound is ensured by chromatographic purification and confirmed by NMR and LC-MS.
Spectroscopic Data (Representative)
| Technique | Data |
|---|---|
| ^1H NMR (400 MHz, CDCl3) | δ 7.67 (s, 1H), 7.43 (m, 2H), 6.98 (s, 1H), 6.88-6.79 (m, 1H), 5.34 (s, 2H), 3.79 (t, J=8.0 Hz, 2H), 2.67 (t, J=8.0 Hz, 2H), 0.88 (s, 9H), 0.02 (s, 6H) (for protected intermediate) |
| LC-MS (ESI) | m/z = 360.1 [M+H]^+ (protected intermediate) |
| Molecular Weight | 227.24 g/mol (free base) |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-(bromomethyl)-3-fluorobenzonitrile, protected imidazole derivatives |
| Key Reagents | LiHMDS, silyl protecting groups, solvents (MeCN, DCM, THF) |
| Reaction Times | 24–48 hours for coupling, 3 hours for cyclization |
| Purification Methods | Flash chromatography, crystallization |
| Formulation Excipients | Microcrystalline cellulose, colloidal silicon dioxide |
| Dosage Form | Film-coated tablets |
| Challenges | Poor flowability and aggregation of phosphate salt form |
| Solutions | Dry granulation, glidants, optimized blending |
Chemical Reactions Analysis
4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions, particularly at the fluorobenzonitrile moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily studied for its potential role as a pharmaceutical agent. It is structurally related to various bioactive molecules, which suggests it may exhibit pharmacological properties beneficial in treating diseases such as cancer and neurological disorders.
Case Study: Osilodrostat
One notable application of this compound is its use in the development of Osilodrostat, a drug approved for the treatment of Cushing's disease. Osilodrostat functions by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1, thereby reducing cortisol production. The structural similarity of 4-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile to Osilodrostat highlights its potential as a lead compound for developing new therapeutics targeting similar pathways .
Biochemical Research
This compound also plays a role in biochemical research focused on understanding enzyme mechanisms and cellular signaling pathways. Its ability to modulate specific biological targets makes it valuable for studying the effects of altered signaling in various diseases.
Example Research Findings
Research indicates that derivatives of this compound can selectively inhibit certain kinases involved in cancer progression. Such findings support its exploration as a tool for elucidating cancer biology and developing targeted therapies .
Material Science
In addition to biological applications, the unique properties of this compound make it suitable for material science applications. Its chemical stability and reactivity allow it to be used in synthesizing novel polymers and materials with specific electronic or optical properties.
Data Table: Summary of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Pharmaceutical Development | Potential drug candidate for treating Cushing's disease | Osilodrostat |
| Biochemical Research | Tool for studying enzyme mechanisms and cellular signaling | Selective kinase inhibitors |
| Material Science | Synthesis of novel polymers/materials with unique properties | Development of advanced materials |
Mechanism of Action
The mechanism of action of 4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Aryl-Substituted 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles
- Structure : Pyrrolo[1,2-a]imidazole core with aryl substitutions (e.g., p-tolyl, phenyl).
- Activity : Blocks androgen receptor nuclear localization in castration-resistant prostate cancer .
- Key Difference : The pyrrolo[1,2-a]imidazole scaffold differs from the target compound’s [1,2-c] configuration, altering ring strain and binding interactions.
CDK9 Inhibitors (e.g., (1S,3R)-3-Acetamido-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)pyridin-2-yl]cyclohexanecarboxamides)
- Structure : Pyrrolo[1,2-a]imidazole linked to a pyridine-cyclohexanecarboxamide group.
- Activity : Inhibits cyclin-dependent kinase 9 (CDK9), a target in oncology .
- Comparison : While sharing a pyrroloimidazole core, the absence of fluorobenzonitrile and distinct substitution patterns result in divergent target selectivity.
Fluorobenzonitrile-Containing Compounds
4-((6-Chloro-5-methoxypyrimidin-4-yl)amino)-3-fluorobenzonitrile (Compound 7)
4-(4-(((endo)-8-Azabicyclo[3.2.1]octan-3-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (Compound 14)
- Structure : Fluorobenzonitrile fused to a bicyclic pyrimido-oxazine system.
- Activity: Targets unknown; synthesized for structural diversity in drug discovery .
- Comparison : The pyrimido-oxazine core increases molecular complexity but lacks the stereospecificity of the pyrroloimidazole in Osilodrostat.
Clinical Comparators in Cushing’s Syndrome
Ketoconazole
Metyrapone
- Structure : Pyridine derivative.
- Activity : 11β-hydroxylase inhibitor.
- Comparison : Shorter half-life (4–6 hours) necessitates frequent dosing, whereas Osilodrostat’s twice-daily regimen improves compliance .
Pharmacological and Pharmacokinetic Data
Clinical and Regulatory Status
Biological Activity
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile, also known as LCI 699 or Osilodrostat, is a compound with significant biological activity, particularly in the context of endocrine disorders. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10FN3
- Molecular Mass : 227.24 g/mol
- CAS Registry Number : 928134-65-0
The compound functions primarily as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in the conversion of cortisone to cortisol. By inhibiting this enzyme, it effectively reduces cortisol levels in tissues, which is beneficial in conditions characterized by hypercortisolism.
Inhibition of Cortisol Production
Research has shown that LCI 699 effectively reduces cortisol production in human adrenal cells. A study involving adrenal adenoma cells demonstrated a dose-dependent inhibition of cortisol secretion when treated with the compound .
Antitumor Activity
In addition to its endocrine effects, there is emerging evidence suggesting potential antitumor properties. For instance, studies have indicated that compounds similar to LCI 699 can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. In vitro assays showed that LCI 699 could induce apoptosis in certain cancer cell lines, suggesting a dual role as both an endocrine regulator and an anticancer agent .
Clinical Trials for Cushing's Disease
LCI 699 has been evaluated in clinical trials for the treatment of Cushing's disease. In a phase II trial, patients receiving LCI 699 showed significant reductions in urinary free cortisol levels compared to placebo groups. The results indicated that the compound not only alleviated symptoms but also improved quality of life measures among participants .
Efficacy and Safety Profile
The safety profile of LCI 699 has been closely monitored in clinical settings. Common adverse effects reported include fatigue, gastrointestinal disturbances, and headache. However, serious adverse events were rare, indicating a favorable risk-benefit ratio for patients with Cushing's disease .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C13H10FN3 |
| Molecular Weight | 227.24 g/mol |
| CAS Registry Number | 928134-65-0 |
| Primary Mechanism | Inhibition of 11β-HSD1 |
| Clinical Application | Treatment of Cushing's disease |
| Common Side Effects | Fatigue, gastrointestinal issues, headache |
| Efficacy in Clinical Trials | Significant reduction in urinary free cortisol levels |
Q & A
Q. What synthetic methodologies are recommended for obtaining high enantiomeric purity of 4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile?
The compound contains a chiral center at the 5-position of the pyrroloimidazole ring, requiring enantioselective synthesis to isolate the pharmacologically active R-enantiomer. Asymmetric catalysis or chiral resolution techniques (e.g., chiral HPLC) are critical for achieving high enantiomeric excess (ee). X-ray crystallography or circular dichroism (CD) spectroscopy should be employed to confirm absolute configuration .
Q. What analytical techniques are critical for confirming the structural integrity and salt form of this compound in pharmaceutical research?
For the phosphate salt form (osilodrostat phosphate), use:
- X-ray powder diffraction (XRPD) to verify crystalline structure.
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ³¹P) to confirm the presence of the phosphate counterion and aromatic/heterocyclic protons.
- Mass spectrometry (HRMS) to validate the molecular ion ([M+H]+ at m/z 325.24 for the phosphate salt) .
- Thermogravimetric analysis (TGA) to assess hydration states and thermal stability.
Q. How is the compound’s inhibitory activity against aldosterone synthase (CYP11B2) validated in vitro?
- Recombinant Enzyme Assays : Use human CYP11B2 and CYP11B1 (11β-hydroxylase) expressed in cell lines (e.g., HEK293) to measure IC50 values. Substrates like 11-deoxycorticosterone are incubated with the compound, and aldosterone production is quantified via LC-MS/MS. Selectivity is confirmed by comparing CYP11B2 vs. CYP11B1 inhibition .
- Radiolabeled Substrate Competition : Competitive binding assays with ³H-labeled substrates can determine binding affinity (Ki).
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy in preclinical models?
- Species-Specific Enzyme Profiling : Test inhibition potency across species (e.g., rat, non-human primate, human CYP11B2) to identify interspecies variability in binding kinetics. Adjust dosing regimens based on pharmacokinetic (PK) parameters (e.g., clearance, bioavailability) .
- Tissue Distribution Studies : Use radiolabeled compound or whole-body autoradiography to assess target engagement in adrenal glands versus off-target tissues.
- Biomarker Correlation : Measure urinary free cortisol (UFC) and aldosterone levels in animal models to correlate enzyme inhibition with hormonal suppression .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for sustained target inhibition?
- Salt Form Optimization : Compare phosphate, nitrate, or free base forms for solubility and bioavailability. The phosphate salt enhances aqueous solubility, improving oral absorption .
- Prodrug Design : Modify the nitrile group to a prodrug moiety (e.g., ester) for delayed metabolism and prolonged half-life.
- CYP450 Interaction Studies : Evaluate hepatic metabolism using microsomal assays to identify major metabolic pathways and potential drug-drug interactions .
Q. How are in silico approaches utilized to predict binding affinity and off-target risks?
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with CYP11B2’s active site (e.g., hydrogen bonding with heme iron or key residues like Arg173).
- Docking Studies : Compare binding poses with CYP11B1 to identify structural determinants of selectivity (e.g., steric clashes in CYP11B1’s substrate channel) .
- Machine Learning (ML) Models : Train classifiers on CYP450 inhibition datasets to predict off-target effects on other isoforms (e.g., CYP3A4, CYP2D6).
Q. What experimental designs address species-specific differences in pharmacological response during preclinical-to-clinical translation?
- Cross-Species Enzyme Inhibition Assays : Profile IC50 values for CYP11B2 and CYP11B1 in human, rat, and primate systems. Adjust dosing in animal models to match human exposure levels .
- Allometric Scaling : Use body surface area or metabolic rate scaling to extrapolate efficacious doses from rodents to humans.
- Adrenal Cell Culture Models : Primary human adrenal cells or adrenal carcinoma lines (e.g., HAC15) validate hormonal suppression (cortisol/aldosterone) in a human-relevant system .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s potency in enzyme inhibition vs. cellular assays?
- Membrane Permeability Testing : Use Caco-2 assays or PAMPA to determine if discrepancies arise from poor cellular uptake.
- Intracellular Accumulation : Quantify compound levels in cells via LC-MS to confirm effective intracellular concentrations.
- Post-Translational Effects : Assess if prolonged exposure downregulates CYP11B2 expression via qPCR or Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
